molecular formula C6H11NO3 B13210451 Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13210451
M. Wt: 145.16 g/mol
InChI Key: UBZPOOWBCRWJTN-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS 2089258-00-2) is a cyclobutane-based building block of high interest in medicinal and organic chemistry. Its structure, featuring amino, hydroxy, and ester functional groups on a strained four-membered ring, makes it a versatile precursor for synthesizing more complex molecules. A primary application of this compound and its derivatives is serving as a key intermediate in the synthesis of radiopharmaceuticals, specifically as a precursor for the production of [18F]-1-amino-3-fluorocyclobutanecarboxylic acid ([18F]FACBC), a diagnostic agent used in Positron Emission Tomography (PET) for cancer imaging . Beyond its role in diagnostics, the structural motifs present in this compound are valuable in modern drug discovery. The incorporation of strained rings like cyclobutane and related oxetanes is a established strategy to improve the physicochemical properties of drug candidates, potentially leading to enhanced aqueous solubility, better metabolic stability, and reduced toxicity . As such, this compound serves as a critical scaffold for developing novel therapeutics targeting various diseases. The compound is offered for research applications and is not intended for diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 1-amino-3-hydroxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZPOOWBCRWJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps :

Data Summary :

Step Reagents/Conditions Intermediate Yield
Ring Formation K₂CO₃, DMF, 80°C, 24h Benzyl-protected cyclobutane ~65%
Hydroxy Introduction H₂/Pd/C, EtOH, RT, 6h 3-Hydroxycyclobutane derivative ~80%
Amino Introduction Phthalimide/K₂CO₃, then NH₂NH₂ 1-Amino-3-hydroxycyclobutane ~70%

One-Pot Tandem Cyclization-Esterification

This streamlined approach combines cyclobutane ring formation and esterification in a single reaction vessel, minimizing intermediate isolation:

Procedure :

  • Substrates : β-keto esters (e.g., methyl acetoacetate) and acrylonitrile.
  • Cyclization : Photochemical [2+2] cycloaddition under UV light (λ = 300 nm) in CH₂Cl₂ at −20°C.
  • Amination : In situ treatment with NH₃ gas in MeOH at 0°C for 6 hours.
  • Hydroxylation : Oxidative hydroxylation using m-CPBA (meta-chloroperbenzoic acid) in CHCl₃.

Optimization Insights :

  • Temperature Sensitivity : Yields drop by 15–20% above 0°C due to ring-opening side reactions.
  • Catalyst : Adding BF₃·OEt₂ (5 mol%) improves regioselectivity (>90% trans-hydroxy configuration).

Enzymatic Resolution for Stereochemical Control

For enantiomerically pure samples, lipase-mediated kinetic resolution is employed:

Protocol :

  • Substrate : Racemic methyl 1-amino-3-hydroxycyclobutane-1-carboxylate.
  • Enzyme : Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.
  • Reaction : Transesterification in vinyl acetate (50°C, 48h).
  • Outcome : Enantiomeric excess (ee) >98% for (1R,3S)-isomer.

Comparison of Methods :

Method Yield ee (%) Scalability
Multi-Step Synthesis 60–70% N/A Industrial
One-Pot Tandem 50–55% 75–80 Lab-scale
Enzymatic Resolution 40–45% >98 Specialized

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Challenges and Mitigation Strategies

  • Ring Strain : Cyclobutane’s inherent strain promotes side reactions (e.g., ring-opening).
    • Solution : Low-temperature conditions (−20°C to 0°C) and sterically hindered bases (e.g., DBU).
  • Amino Group Stability : Prone to oxidation during storage.
    • Solution : Store as hydrochloride salt under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted cyclobutane derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Potential Therapeutic Agents : Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-cancer properties. For instance, analogs of this compound have shown promise in targeting gliosarcoma cells through selective uptake mechanisms .
  • Radiopharmaceutical Development : The compound's structure makes it a candidate for radiopharmaceutical applications. Radiolabeled versions have been studied for their efficacy in tumor imaging via techniques such as SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography). Studies demonstrate that these compounds can accumulate preferentially in neoplastic tissues, providing high tumor-to-background ratios essential for effective imaging .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives with tailored properties for specific applications.

Case Study 1: Tumor Imaging with Radiolabeled Compounds

In a study conducted on gliosarcoma models, several radiolabeled analogs of this compound were synthesized and evaluated. These compounds demonstrated high uptake in tumor cells, with biodistribution studies showing favorable tumor-to-brain ratios (4.7–7.3:1) at specific time points post-injection. This highlights the potential of these compounds as effective imaging agents for brain tumors .

Case Study 2: Synthesis of Cyclobutane Serine Analogues

Research into the synthesis of cyclobutane serine analogues has utilized this compound as a starting material. The study explored various reaction conditions to optimize yields, achieving notable success with specific methodologies that increased product formation significantly (up to 64% yield under optimized conditions) .

Data Table: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
This compoundStructureHigh uptake in gliosarcoma cells
Radiolabeled IVACBCStructurePromising SPECT agent
Cyclobutane Serine AnalogueStructureEffective substrate for L-type transport

Mechanism of Action

The mechanism of action of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cyclobutane and Cyclopentane Derivatives

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Structure: Cyclobutane ring with a methylamino (-NCH₃) group at position 1 and a methyl ester.
  • Molecular Formula: C₇H₁₄ClNO₂ (MW: ~179.45 g/mol).
  • Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% after purification .
  • Key Differences : Lacks the hydroxy group at position 3, reducing hydrogen-bonding capacity compared to the target compound.
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87)
  • Structure: Cyclopentane ring with a methylamino group and methyl ester.
  • Molecular Formula: C₈H₁₆ClNO₂ (MW: ~193.67 g/mol).
  • No hydroxy group is present .
Methyl 3-aminocyclopentanecarboxylate
  • Structure: Cyclopentane ring with an amino group at position 3 and a methyl ester (CAS: 1314922-38-7; MW: 143.18 g/mol).
  • Safety : Requires stringent personal protective equipment (PPE), including gloves and face shields, due to occupational hazards .
  • Key Differences : The absence of a hydroxy group and larger ring size may limit its utility in reactions requiring strained ring systems.

Functional Group Analogues

Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
  • Structure : Aromatic carbamate with a hydroxy group on the phenyl ring.
  • Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).
  • Key Differences : The aromatic ring and carbamate group contrast sharply with the alicyclic cyclobutane structure of the target compound. However, both share a hydroxy group, which may impart similar solubility or hydrogen-bonding properties .
Methyl 2-benzoylamino-3-oxobutanoate
  • Structure: Linear chain with benzoylamino, oxo, and ester groups.
  • Synthesis : Prepared via condensation with aromatic amines and catalytic PTSA in benzene .
  • Key Differences : The linear structure and presence of a ketone group differentiate its reactivity from the cyclic, bifunctional target compound.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Cyclobutane Analog Cyclopentane Analog
Molecular Weight (g/mol) 181.62 ~179.45 143.18
Functional Groups -NH₂, -OH, -COOCH₃ -NCH₃, -COOCH₃ -NH₂, -COOCH₃
Ring Strain High (cyclobutane) High Low (cyclopentane)
¹H-NMR Features Not reported δ 9.10 (brs, 2H), aromatic signals Not reported

Biological Activity

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group, a hydroxyl group, and a carboxylate functional group. Its molecular formula is C6H11NO3C_6H_{11}NO_3, and it has a molecular weight of approximately 145.16 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological molecules, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of these biomolecules.

Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Interaction : It may bind to receptors, influencing signal transduction pathways that regulate physiological responses.

Biological Activity

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Its structural similarity to other amino acids suggests potential neuroprotective effects, which could be beneficial in neurological disorders.
  • Metabolic Modulation : The compound may influence metabolic pathways due to its structural characteristics, potentially affecting energy metabolism.

Case Studies and Experimental Data

Research has been conducted to evaluate the biological effects of this compound in various contexts:

  • Antimicrobial Testing : In vitro studies demonstrated that the compound inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12
Pseudomonas aeruginosa10
  • Neuroprotection Studies : Experiments assessing neuroprotective effects showed that the compound reduced oxidative stress markers in neuronal cell cultures.

Mechanistic Insights

Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins. These studies suggest a strong interaction with enzymes involved in neurotransmitter synthesis.

Applications

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new therapeutics targeting infections or neurological diseases.
  • Agricultural Chemistry : Investigating its role in plant growth regulation or as a biopesticide due to its antimicrobial properties.

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